3-Amino-4,4,4-trifluoro-2-butenenitrile
Description
Properties
IUPAC Name |
(Z)-3-amino-4,4,4-trifluorobut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3(9)1-2-8/h1H,9H2/b3-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJCZLYKGPDZAX-IWQZZHSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)\C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-2-butenenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,4,4-trifluoro-2-butenenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors equipped with temperature control and efficient mixing systems. The process may include the use of solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluoro-2-butenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, oxides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Amino-4,4,4-trifluoro-2-butenenitrile serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Conversion to oxides using agents like potassium permanganate.
- Reduction : Transformation of the nitrile group into an amine group via reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The amino group can engage in nucleophilic substitutions, allowing for the formation of diverse derivatives.
Biological Research
Potential Biological Activities
The compound's structural features enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. Research indicates several biological activities:
- Anticancer Properties : Studies suggest that similar fluorinated compounds may inhibit cancer cell proliferation.
- Antimicrobial Effects : Some derivatives exhibit activity against various bacterial strains.
- Enzyme Inhibition : The compound may modulate enzymes involved in nucleotide synthesis.
Data Table of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of breast cancer cell proliferation | |
| Antimicrobial | Potential effects against bacterial strains | |
| Enzyme Inhibition | Modulation of nucleotide synthesis enzymes |
Pharmaceutical Applications
Drug Development
this compound is explored as a pharmaceutical intermediate. Its ability to form stable complexes with biological targets can influence various biochemical pathways, potentially leading to new therapeutic agents.
Industrial Applications
Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of agrochemicals and polymers. The trifluoromethyl group contributes to the efficacy and stability of these products.
Case Studies
-
Anticancer Activity :
- Research has indicated that this compound derivatives may exhibit inhibition of specific cancer cell lines. This property is attributed to their ability to interfere with cellular proliferation pathways.
-
Enzyme Interaction Studies :
- Investigations into enzyme interactions have shown that this compound can modulate metabolic pathways related to cell growth and apoptosis. Further studies are required to elucidate specific mechanisms.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluoro-2-butenenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-amino-4,4,4-trifluoro-2-butenenitrile can be contextualized against related fluorinated and nitrile-containing compounds. Below is a detailed analysis:
Ethyl 3-Amino-4,4,4-trifluoro-2-butenoate (CAS: 372-29-2)
- Structural Differences : Replaces the nitrile group with an ethyl ester (-COOEt).
- Implications :
- The ester group enhances solubility in polar aprotic solvents compared to the nitrile.
- Reduced electrophilicity at the β-carbon due to weaker electron withdrawal from the ester versus nitrile.
- Safety data (GHS) indicate handling precautions for the ester, though similar hazards may apply to the nitrile variant .
3-Amino-4-cyanopyridine (CAS: 78790-79-1)
- Structural Differences: Features a pyridine ring with amino and nitrile groups at the 3- and 4-positions, respectively.
- Implications :
3-Trifluoromethylpyridine
- Structural Differences: Contains a trifluoromethyl group on a pyridine ring but lacks the amino and nitrile functionalities.
- Implications: Primarily used as a building block in agrochemicals (e.g., herbicides). The absence of an amino group limits its utility in reactions requiring nucleophilic amine participation .
3-Amino-3-phenyl-1-propanol (CAS: 14593-04-5)
- Structural Differences : Substitutes the nitrile and trifluoromethyl groups with a phenyl ring and hydroxyl (-OH) group.
- Implications :
Data Table: Structural and Functional Comparison
Key Research Findings and Trends
- Electron-Withdrawing Effects: The trifluoromethyl and nitrile groups in this compound synergistically enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks or cyclization reactions, a feature less pronounced in non-fluorinated analogs .
- Solubility and Reactivity: Aliphatic fluorinated nitriles like this compound exhibit lower polarity compared to aromatic derivatives (e.g., 3-amino-4-cyanopyridine), impacting their solvent compatibility and reaction kinetics .
Biological Activity
3-Amino-4,4,4-trifluoro-2-butenenitrile (C₄H₃F₃N₂) is an organic compound notable for its trifluoromethyl and amino functional groups. These features enhance its lipophilicity and metabolic stability, making it an intriguing candidate for pharmaceutical applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic effects, and relevant research findings.
- Molecular Formula : C₄H₃F₃N₂
- Molecular Weight : 143.07 g/mol
- Structure : The compound contains a butenenitrile backbone with an amino group and a trifluoromethyl group, contributing to its reactivity and potential biological interactions.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The trifluoromethyl group enhances the compound's ability to form stable complexes with enzymes and receptors, potentially modulating various biochemical pathways.
- Biochemical Pathways : It may influence metabolic pathways linked to cellular proliferation and apoptosis, although specific pathways remain to be fully elucidated.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest potential inhibition of cancer cell proliferation.
- Antimicrobial Effects : Similar fluorinated compounds have demonstrated antimicrobial properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
Case Studies
- Anticancer Activity :
- Enzyme Interaction :
Data Table of Biological Activities
Synthesis and Applications
The synthesis of this compound involves multi-step organic reactions. It serves as a building block in the synthesis of complex organic molecules and has applications in:
- Pharmaceutical Development : As a potential intermediate in drug synthesis.
- Agrochemicals : Utilization in the production of specialty chemicals and pesticides due to its biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-4,4,4-trifluoro-2-butenenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4,4,4-trifluoro-2-butenenitrile (precursor; CAS 406-86-0) using ammonia or protected amines under controlled conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., K₂CO₃) significantly affect regioselectivity and yield . Purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization is recommended to isolate the product.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the amino group (δ ~2.5–3.5 ppm for NH₂) and trifluoromethyl moiety (¹⁹F NMR δ ~-60 to -70 ppm) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereoelectronic effects of the trifluoromethyl and nitrile groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₄H₃F₃N₂) and isotopic patterns.
Q. What are the key reactivity trends of the nitrile and amino groups in this compound?
- Methodological Answer :
- Nitrile Group : Participates in cycloaddition reactions (e.g., [2+3] with azides) or hydrolysis to carboxylic acids (using H₂SO₄/H₂O).
- Amino Group : Acts as a nucleophile in alkylation (e.g., with alkyl halides) or acylation (e.g., with acetyl chloride). Steric hindrance from the trifluoromethyl group may slow reactivity; kinetic studies under varying pH are advised .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s electronic structure and reactivity?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals strong electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity at the nitrile carbon. This facilitates nucleophilic attacks, as demonstrated in comparative studies with non-fluorinated analogs . Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS to predict reaction pathways.
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated nitriles?
- Methodological Answer : Discrepancies in ¹⁹F NMR shifts often arise from solvent or concentration effects. Standardize measurements using CDCl₃ or DMSO-d₆ at 25°C and compare with databases (e.g., PubChem). For ambiguous peaks, 2D NMR (HSQC, HMBC) can resolve coupling between fluorine and adjacent carbons .
Q. Can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : Yes. The nitrile group enables cyclization with hydrazines to form pyrazoles or with β-ketoesters to yield pyridines (via Kröhnke reaction). For example, refluxing with hydroxylamine generates this compound oxime, a scaffold for agrochemicals . Biological activity screening (e.g., enzyme inhibition assays) is recommended, inspired by fluorinated analogs targeting ornithine aminotransferase .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile byproducts (e.g., HF under acidic hydrolysis).
- Storage : Keep in airtight containers at -20°C to prevent decomposition; monitor for color changes or gas evolution .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
